Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Tosylbutanamido Group: The tosylbutanamido group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a tosylated butanoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological targets, leading to modulation of their activity . The tosylbutanamido group may enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: This compound has a similar benzofuran core but different substituents, leading to distinct biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although not a benzofuran, this indole derivative shares some structural similarities and is used in similar research contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMMXJUCJZHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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